Momordin IIa
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Momordin IIa is a triterpenoid saponin derived from the plant Momordica cochinchinensisThese compounds are known for their diverse biological activities and are commonly found in various medicinal plants .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Momordin IIa typically involves the extraction of triterpene saponins from the roots of Momordica cochinchinensis. The process includes several steps such as solvent extraction, purification, and crystallization. The reaction conditions often involve the use of methanol as a solvent and various chromatographic techniques for purification .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from plant materials. The process includes:
Harvesting: Collecting the roots of Momordica cochinchinensis.
Extraction: Using solvents like methanol or ethanol to extract the saponins.
Purification: Employing chromatographic techniques to isolate this compound.
Crystallization: Crystallizing the compound to obtain it in pure form
Chemical Reactions Analysis
Types of Reactions: Momordin IIa undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form oxidized derivatives.
Reduction: Can be reduced to form different triterpenoid derivatives.
Substitution: Undergoes substitution reactions where functional groups are replaced
Common Reagents and Conditions:
Oxidation: Uses reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Employs reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Involves reagents like halogens or alkylating agents under controlled conditions
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique biological activities .
Scientific Research Applications
Momordin IIa has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing other triterpenoid compounds.
Biology: Studied for its role in cellular processes and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antiviral activities.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals .
Mechanism of Action
Comparison with Similar Compounds
Momordin Ic: Another triterpenoid saponin with similar biological activities.
Oleanolic Acid: A triterpenoid compound with anti-inflammatory and anticancer properties.
Senegasaponins: Triterpenoid saponins with diverse biological effects
Uniqueness of Momordin IIa: this compound is unique due to its specific molecular structure, which allows it to interact with a distinct set of molecular targets and pathways. Its unique glycosylation pattern also contributes to its specific biological activities .
Properties
CAS No. |
95851-50-6 |
---|---|
Molecular Formula |
C48H76O18 |
Molecular Weight |
941.1 g/mol |
IUPAC Name |
methyl (2S,3S,4S,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-4,4,6a,6b,11,11,14b-heptamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,5-dihydroxy-4-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-2-carboxylate |
InChI |
InChI=1S/C48H76O18/c1-43(2)15-17-48(42(59)66-40-33(55)31(53)30(52)25(20-49)62-40)18-16-46(6)22(23(48)19-43)9-10-27-45(5)13-12-28(44(3,4)26(45)11-14-47(27,46)7)63-41-35(57)36(34(56)37(65-41)38(58)60-8)64-39-32(54)29(51)24(50)21-61-39/h9,23-37,39-41,49-57H,10-21H2,1-8H3/t23-,24-,25+,26-,27+,28-,29-,30+,31-,32+,33+,34-,35+,36-,37-,39-,40-,41+,45-,46+,47+,48-/m0/s1 |
InChI Key |
JYARCYFXDPRTFI-LFBPAFKNSA-N |
SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)OC)O)OC7C(C(C(CO7)O)O)O)O)C)C)C2C1)C)C(=O)OC8C(C(C(C(O8)CO)O)O)O)C |
Isomeric SMILES |
C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)OC)O)O[C@H]8[C@@H]([C@H]([C@H](CO8)O)O)O)O |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)OC)O)OC7C(C(C(CO7)O)O)O)O)C)C)C2C1)C)C(=O)OC8C(C(C(C(O8)CO)O)O)O)C |
melting_point |
247-249°C |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.